![molecular formula C17H35ClO4Si2 B2675006 (4R,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}-3-chlorooxolan-2-one CAS No. 1820749-52-7](/img/structure/B2675006.png)
(4R,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}-3-chlorooxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyldimethylsilyl (TBDMS or TBS) is a protecting group used in organic synthesis. It is particularly used for the protection of alcohol groups by silylation .
Synthesis Analysis
TBDMS ethers can be prepared from alcohols and tert-butyldimethylsilyl chloride .Molecular Structure Analysis
The TBDMS group has a silicon atom bonded to a tert-butyl group and two methyl groups .Chemical Reactions Analysis
TBDMS ethers can be deprotected back to the alcohol under mildly acidic conditions .Physical And Chemical Properties Analysis
Tert-butyldimethylsilanol, a compound containing the TBDMS group, is a liquid at room temperature with a boiling point of 139 °C and a density of 0.84 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Synthetic Organic Chemistry Applications The use of tert-butyldimethylsilyl protected compounds is prevalent in synthetic organic chemistry due to their stability and reactivity. For example, Wakamatsu et al. (2000) explored the isomerization reaction of olefins using RuClH(CO)(PPh(3))(3), demonstrating the utility of silyl protected enol ethers in achieving high yields of deconjugated compounds. This study underscores the importance of silyl protecting groups in facilitating selective and efficient chemical transformations (Wakamatsu, Nishida, Adachi, & Mori, 2000).
Catalysis and Reaction Mechanisms In the field of catalysis, compounds like "(4R,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}-3-chlorooxolan-2-one" serve as pivotal intermediates. Yakura et al. (1999) detailed the chemo- and stereoselective dirhodium(II)-catalyzed C-H insertion reaction of 5,6-dioxygenated 2-diazo-3-oxohexanoates, leading to the synthesis of optically active, highly functionalized cyclopentanes. This research highlights the role of silyl protected compounds in enabling precise control over reaction outcomes (T. Yakura, A. Ueki, T. Kitamura, Kenjiro Tanaka, Masatake Nameki, & M. Ikeda, 1999).
Chemical Stability and Isomerization The stability and isomerization behavior of tert-butyldimethylsilyl protecting groups have been studied in various chemical contexts. Olgivie and Entwistle (1981) investigated the isomerization of tert-butyldimethylsilyl protecting groups in ribonucleosides, offering insights into how these groups influence the stability and reactivity of nucleosides in solution (Kelvin K. Olgivie & D. Entwistle, 1981).
Advanced Organic Synthesis Further demonstrating the utility of silyl protected intermediates, Lombardo et al. (2006) presented an efficient, high-yield synthesis of D-ribo-phytosphingosine, utilizing microwave-enhanced cross metathesis as a key step. This study exemplifies the role of silyl protected compounds in facilitating the synthesis of biologically relevant molecules (M. Lombardo, M. Capdevila, Filippo Pasi, & C. Trombini, 2006).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-chlorooxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35ClO4Si2/c1-16(2,3)23(7,8)20-11-12-14(13(18)15(19)21-12)22-24(9,10)17(4,5)6/h12-14H,11H2,1-10H3/t12-,13?,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLJJTLIRSHWFN-WYAMFQBQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(C(=O)O1)Cl)O[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C(C(=O)O1)Cl)O[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35ClO4Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}-3-chlorooxolan-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

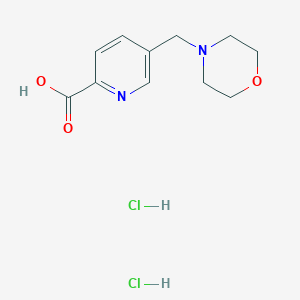
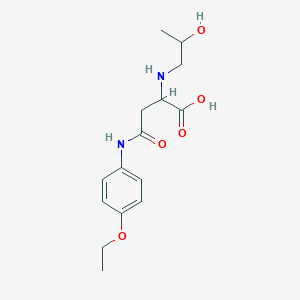
![N-{[3-(difluoromethoxy)phenyl]methyl}-N-methyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2674932.png)
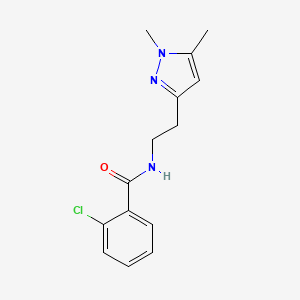

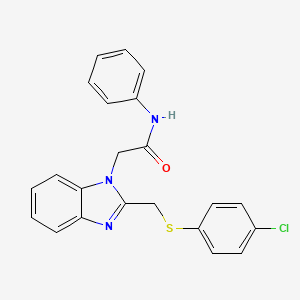
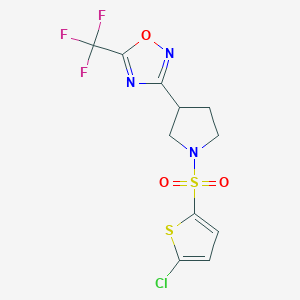

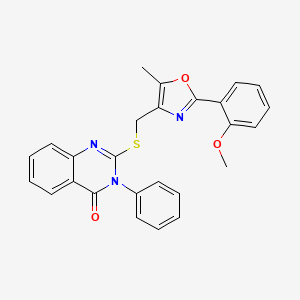
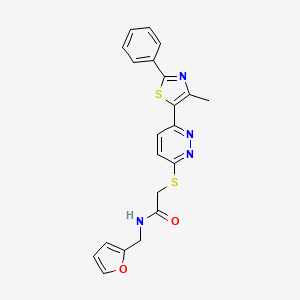
![N-{4-[([1,2,4]triazolo[4,3-b]pyridazin-6-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B2674943.png)

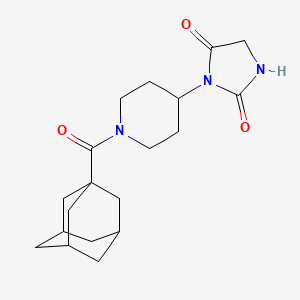
![{[(4-Chlorophenyl)methyl]carbamoyl}methyl 2-phenylbutanoate](/img/structure/B2674946.png)